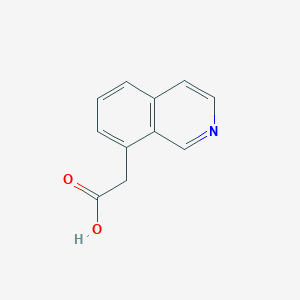

2-(Isoquinolin-8-YL)acetic acid

Description

Contextualization within Heterocyclic Chemistry

Overview of Isoquinoline (B145761) as a Heterocyclic Aromatic Organic Compound

Isoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.me This structure is also referred to as benzo[c]pyridine. Isoquinoline and its isomer, quinoline (B57606), are classified as benzopyridines. wikipedia.org The isoquinoline framework is a fundamental component of numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, where the isoquinoline ring is derived from the aromatic amino acid tyrosine. First isolated from coal tar in 1885, isoquinoline is a colorless to slightly yellow, hygroscopic liquid or solid with an unpleasant odor. wikipedia.org It is a weak base and forms salts with strong acids. chemicalbook.com

Interactive Table: Properties of Isoquinoline

| Property | Value |

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.162 g·mol⁻¹ |

| Appearance | Colorless oily liquid; hygroscopic platelets when solid |

| Density | 1.099 g/cm³ |

| Melting Point | 26–28 °C (79–82 °F; 299–301 K) |

| Boiling Point | 242 °C (468 °F; 515 K) |

| Acidity (pKa) | pKBH+ = 5.14 |

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural motifs present in a vast array of biologically active molecules and industrial chemicals. msesupplies.comopenmedicinalchemistryjournal.com These compounds are integral to numerous pharmaceuticals, agrochemicals, dyes, and polymers. msesupplies.comopenmedicinalchemistryjournal.com In fact, a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. msesupplies.comnih.gov Their importance stems from their ability to engage in various chemical interactions, including hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. nih.gov The versatility of nitrogen heterocycles allows for the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsemanticscholar.org

Structural Relationship to Quinoline and Benzopyridines

Isoquinoline and quinoline are structural isomers, both classified as benzopyridines, meaning they are composed of a benzene ring fused to a pyridine ring. wikipedia.org The key difference between them lies in the position of the nitrogen atom in the pyridine ring. differencebetween.compediaa.com In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2. differencebetween.compediaa.com This seemingly small difference in structure leads to distinct chemical and physical properties. For instance, isoquinoline is considered to be more basic than quinoline. differencebetween.com Both quinoline and isoquinoline are planar, 10-π electron aromatic systems. scribd.com

Importance of Acetic Acid Moiety in Organic Synthesis and Functionalization

The acetic acid moiety (-CH₂COOH) is a valuable functional group in organic synthesis and drug discovery. Acetic acid itself is a versatile polar protic solvent used for recrystallization and as a reagent in various chemical reactions. wikipedia.orgvalcogroup-valves.com In medicinal chemistry, the introduction of an acetic acid group can significantly impact a molecule's properties. For instance, it can enhance water solubility, which is often a desirable characteristic for drug candidates. nih.gov The carboxylic acid group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives, such as esters and amides. wikipedia.org Furthermore, the acetic acid residue has been identified as a crucial component for the potency of certain bioactive scaffolds. nih.gov The functionalization of molecules with acetic acid groups can be a key strategy in developing new therapeutic agents. nih.gov

General Research Landscape for Isoquinoline-Acetic Acid Derivatives

The fusion of the isoquinoline scaffold with an acetic acid moiety has led to a rich area of research. Isoquinoline derivatives, in general, are known to possess a broad spectrum of pharmacological activities. rsc.orgresearchgate.net The addition of the acetic acid group provides a means to modulate these activities and explore new therapeutic possibilities. Research in this area encompasses the synthesis of novel isoquinoline-acetic acid derivatives and the evaluation of their biological effects. nih.gov

Recognition of Unique Structural Features and Versatility in Research

The unique structural features of compounds like 2-(isoquinolin-8-yl)acetic acid, which combine the planar, aromatic isoquinoline ring system with the functional versatility of the acetic acid side chain, make them attractive targets for research. The isoquinoline core can interact with biological targets through π-stacking and other non-covalent interactions, while the carboxylic acid group can participate in hydrogen bonding and serve as a point for further derivatization. fiveable.meontosight.ai This combination allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, opening up avenues for the development of new compounds with potential applications in various fields of chemical and medicinal research. semanticscholar.orgnumberanalytics.com

This compound, identified by its CAS number 1000517-56-5, is a heterocyclic organic compound featuring an isoquinoline core functionalized with an acetic acid group at the 8-position. pharmaffiliates.comchemicalbook.com While specific, in-depth research focusing exclusively on this particular isomer is not extensively documented in publicly available literature, its structural components—the isoquinoline nucleus and the acetic acid side chain—position it as a compound of significant interest in modern chemical research. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. acs.org The acetic acid moiety provides a versatile chemical handle for synthetic modifications, making the compound a valuable building block for the creation of more complex molecular architectures. nih.gov Its availability from various chemical suppliers purely for research purposes underscores its role as a tool for discovery and development in the chemical sciences. a2bchem.combldpharm.comchembuyersguide.com

2 Role as a Valuable Addition to Research Portfolios in Chemical Sciences

The significance of this compound as a valuable addition to research portfolios stems primarily from its identity as a functionalized isoquinoline, a class of compounds with a rich history and diverse application in synthetic and medicinal chemistry.

A Versatile Synthetic Building Block: The true value of this compound in a research portfolio lies in its potential as a versatile starting material or intermediate. The carboxylic acid group is one of the most versatile functional groups in organic synthesis, enabling a wide range of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional derivatives. This reactivity allows for the systematic modification of the molecule, enabling chemists to explore structure-activity relationships (SAR) by attaching various other molecular fragments. For instance, the synthesis of isoquinolin-2(1H)-yl-acetamides and other derivatives has been explored as a strategy to generate libraries of structurally diverse small molecules for screening in drug discovery programs. acs.orgnih.gov The development of efficient synthetic routes to access such scaffolds is an active area of research. acs.org

Scaffold for Medicinal Chemistry Exploration: The isoquinoline ring system is a core component of many biologically active compounds. Derivatives of isoquinoline and the closely related quinoline have been investigated for a multitude of therapeutic applications, including as multi-receptor agents targeting the central nervous system. researchgate.net Research into related structures like bisquinolines has shown their potential as antimalarial agents. researchgate.net The isoquinolin-2(1H)-yl-acetamide scaffold, a structural relative, has been identified in molecules investigated as P2X7 inhibitors, proteasome inhibitors, and TLR agonists. nih.gov

By providing a synthetically accessible entry point to novel isoquinoline derivatives, this compound allows researchers to:

Develop novel compounds: It can be used to synthesize new chemical entities where the isoquinoline core might impart a specific desired interaction with a biological target.

Create chemical libraries: The reactivity of the acetic acid group facilitates the rapid generation of a library of related compounds for high-throughput screening.

Investigate bioisosteres: It can be used to create analogs of known active compounds, potentially leading to improved properties.

In essence, while not a widely studied end-product itself, this compound represents a key starting material. Its inclusion in a research portfolio provides the foundation for launching diverse synthetic programs aimed at discovering new chemical entities with potential applications in medicine, materials science, and other areas of chemical research. The strategic value is in the potential it unlocks for creating novel and complex molecular structures based on the privileged isoquinoline framework.

Chemical Data for this compound

Below are the key chemical identifiers and physicochemical properties for this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000517-56-5 | pharmaffiliates.comchemicalbook.combldpharm.com |

| Molecular Formula | C₁₁H₉NO₂ | pharmaffiliates.comchemicalbook.combldpharm.com |

| Molecular Weight | 187.19 g/mol | pharmaffiliates.comchemicalbook.com |

| IUPAC Name | This compound | chemicalbook.com |

| Predicted Properties for Isomer 2-(Isoquinolin-6-yl)acetic acid | ||

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H9NO2 |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

2-isoquinolin-8-ylacetic acid |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2,(H,13,14) |

Clé InChI |

IMRWVKLIXGNZKQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O |

Origine du produit |

United States |

Chemical Transformations and Reactivity Profiles of 2 Isoquinolin 8 Yl Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 2-(isoquinolin-8-yl)acetic acid is a key site for chemical modification, allowing for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Derivatization to Esters, Amides, and Hydroxamic Acids

The transformation of the carboxylic acid group into esters, amides, and hydroxamic acids represents a fundamental set of reactions for altering the compound's physicochemical properties.

Esters can be synthesized through Fischer esterification, reacting this compound with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.

Amides are typically formed by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine affords the desired amide. Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and milder method.

Hydroxamic acids are synthesized by reacting an activated form of the carboxylic acid, such as an ester or acyl chloride, with hydroxylamine (B1172632). nih.govnih.gov The direct reaction of the carboxylic acid with hydroxylamine is also possible using coupling reagents. nih.govorganic-chemistry.org These derivatives are of particular interest due to their ability to chelate metal ions. nih.gov

Decarboxylation Processes and Their Mechanistic Implications

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline core of the molecule is an aromatic heterocycle, which imparts a distinct reactivity profile compared to simple benzene (B151609) derivatives.

Electrophilic Aromatic Substitution Patterns

The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. uci.edu Electrophilic attack typically occurs on the benzene ring portion of the isoquinoline system, at positions 5 and 8, which are analogous to the α-positions of naphthalene. The acetic acid substituent at position 8 is an ortho, para-directing deactivator. Therefore, electrophilic substitution on this compound would be expected to be disfavored due to the deactivating nature of both the nitrogen heterocycle and the acetic acid group. The substitution pattern would likely be complex, with potential for reaction at position 5 or on the pyridinoid ring, depending on the specific electrophile and reaction conditions. uci.edu

Nucleophilic Additions to the Nitrogen Heterocycle

The presence of the nitrogen atom in the isoquinoline ring makes it susceptible to nucleophilic attack, particularly at the C-1 position. This is a characteristic reaction of electron-deficient nitrogen heterocycles. Reagents such as organolithium compounds or Grignard reagents can add to the C=N bond, leading to the formation of 1-substituted dihydroisoquinolines. The specifics of such reactions with this compound would depend on the nature of the nucleophile and the reaction conditions, with potential for competing reactions at the carboxylic acid group.

Oxidation and Reduction Chemistry of the Isoquinoline Core

The isoquinoline ring can undergo both oxidation and reduction reactions. libretexts.org Oxidation can lead to the formation of N-oxides or cleavage of the ring system under harsh conditions. For instance, treatment with peroxy acids can oxidize the nitrogen atom to an N-oxide. Reduction of the isoquinoline ring system can be achieved using various reducing agents. Catalytic hydrogenation, for example, can reduce the pyridinoid ring to give a tetrahydroisoquinoline derivative. More vigorous reduction conditions can lead to the saturation of both rings. The acetic acid side chain would likely be stable under many of these conditions, although some reducing agents could potentially affect the carboxylic acid group.

Side-Chain Modifications and Interconversions

The acetic acid side chain of this compound is a key site for chemical modification. Transformations of this group can lead to a diverse array of derivatives with potentially altered biological activities or physicochemical properties.

One important transformation is the α-arylation of the aryl acetic acid moiety. Palladium-catalyzed α-arylation of aryl acetic acid derivatives with aryl halides has been developed, providing a direct route to diaryl acetic acid derivatives acs.org. This reaction typically proceeds via the formation of a dienolate intermediate acs.org. While this specific reaction has not been reported for this compound, it represents a plausible and valuable transformation.

Other potential modifications of the acetic acid side chain include reduction of the carboxylic acid to an alcohol, conversion to amides, or other standard carboxylic acid derivative reactions ncert.nic.in. These transformations would provide access to a wider range of functionalized isoquinoline derivatives.

Table 2: Potential Side-Chain Transformations of this compound

| Reaction Type | Reagents | Potential Product | Analogous Reference |

| α-Arylation | Aryl Halide, Pd catalyst, Base | 2-Aryl-2-(isoquinolin-8-yl)acetic acid | acs.org |

| Reduction | LiAlH₄ or BH₃ | 2-(Isoquinolin-8-yl)ethanol | ncert.nic.in |

| Amidation | Amine, Coupling Agent | 2-(Isoquinolin-8-yl)acetamide derivative | ncert.nic.in |

| Esterification | Alcohol, Acid Catalyst | Alkyl 2-(isoquinolin-8-yl)acetate | ncert.nic.in |

This table outlines potential transformations of the acetic acid side chain based on established organic chemistry principles and analogous reactions from the literature.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction intermediates is crucial for optimizing reaction conditions and designing new transformations. In the context of C-H functionalization of this compound, the key intermediates are likely to be organometallic species formed through the interaction of the isoquinoline ring with the transition metal catalyst.

For rhodium-catalyzed C-H activation, a proposed mechanism involves the formation of a rhodacycle intermediate. This is typically initiated by a chelation-assisted C-H activation at the ortho position to the directing group, followed by insertion of the coupling partner (e.g., an alkyne), and subsequent reductive elimination to afford the product and regenerate the catalyst nih.govacs.org.

In palladium-catalyzed C-H functionalization, the nature of the intermediate can vary depending on the reaction conditions and the oxidation state of the palladium catalyst. In Pd(II)/Pd(IV) catalytic cycles, a palladacycle intermediate is often invoked acs.org. For Pd(0)/Pd(II) cycles, oxidative addition of an aryl halide to the Pd(0) species is a key step, followed by coordination to the heterocycle and subsequent C-H activation or other coupling steps nih.gov. The regioselectivity of these reactions can be influenced by the kinetic and thermodynamic stability of the possible palladacycle intermediates acs.org.

The catalytic cycles for the functionalization of this compound would be analogous to those established for similar N-heterocyclic compounds.

Rhodium-Catalyzed C-H Alkenylation (Hypothetical Cycle): A plausible catalytic cycle for the Rh(III)-catalyzed C-H alkenylation at the C7 position of this compound with an alkene would likely proceed as follows:

C-H Activation: The Rh(III) catalyst coordinates to the isoquinoline nitrogen, and through a concerted metalation-deprotonation (CMD) step, a five-membered rhodacycle intermediate is formed with cleavage of the C7-H bond.

Alkene Coordination and Insertion: The alkene coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-rhodium species regenerates the C=C double bond and forms a rhodium-hydride species.

Reductive Elimination/Protonolysis: Reductive elimination or protonolysis releases the alkenylated isoquinoline product and regenerates the active Rh(III) catalyst.

Palladium-Catalyzed α-Arylation of the Acetic Acid Side Chain (Hypothetical Cycle): Based on the work on α-arylation of other aryl acetic acids, a Pd(0)/Pd(II) catalytic cycle can be proposed acs.org:

Oxidative Addition: An aryl halide oxidatively adds to a Pd(0) complex to form an arylpalladium(II) species.

Base-Mediated Deprotonation: A base deprotonates the α-carbon of the this compound to form an enolate.

Transmetalation (or related step): The enolate coordinates to the arylpalladium(II) complex.

Reductive Elimination: Reductive elimination from the resulting complex forms the new C-C bond, yielding the α-arylated product and regenerating the Pd(0) catalyst.

These proposed mechanistic pathways, while based on sound principles from related systems, would require dedicated experimental and computational studies on this compound for definitive confirmation.

Computational and Theoretical Chemistry Studies on 2 Isoquinolin 8 Yl Acetic Acid

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. brsnc.in Key applications involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. scirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the stable conformations of a molecule. scirp.org

For instance, DFT studies on the related compound (5-chloro-quinolin-8-yloxy) acetic acid, using the 6-31G* and 6-311++G** basis sets, identified three stable conformations in the gas phase. scirp.orgscirp.org These studies involve optimizing the molecular geometry to find the lowest energy structures. The relative stabilities of different conformers can be analyzed by examining factors like intramolecular hydrogen bonding and steric repulsion between atoms. scirp.org A similar DFT approach for 2-(Isoquinolin-8-YL)acetic acid would explore the rotational possibilities around the single bonds connecting the acetic acid group to the isoquinoline (B145761) ring, identifying the most energetically favorable spatial arrangements.

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scirp.orgnih.gov

In a comprehensive study of 2-(quinolin-8-yloxy)-acetic acid, DFT calculations were combined with Pulay's scaled quantum mechanical force field (SQMFF) methodology to achieve a complete assignment of the observed bands in its vibrational spectra. scirp.orgscirp.org This involves calculating harmonic vibrational wavenumbers for the optimized geometry and scaling them to better match experimental results. scirp.org Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts for related quinoline (B57606) derivatives have shown a reasonable agreement with experimental values. scirp.org Such computational analyses for this compound would be crucial for confirming its structure and understanding the vibrational modes associated with its functional groups.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire course of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.

For example, DFT calculations have been used to study the tautomerization and decarboxylation pathways of 2,2-di(pyridin-2-yl)acetic acid. researchgate.net These calculations can determine the energy barriers for processes like proton migration, helping to predict whether a particular reaction is likely to occur. researchgate.net In the context of this compound, reaction pathway modeling could be applied to understand its synthesis, potential degradation pathways, or its participation in catalytic cycles, such as palladium-catalyzed C-H functionalization where intermediates and transition states dictate the reaction's outcome. acs.org

Structure-Reactivity and Structure-Selectivity Relationship (SRS) Studies

SRS studies aim to connect a molecule's chemical structure with its reactivity and selectivity. Computational methods play a key role in quantifying the properties that govern these relationships.

Physicochemical properties are critical for predicting a molecule's behavior in various environments, particularly in biological systems. scispace.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like environment over an aqueous one and is a key determinant of its drug-like properties. scispace.comresearchgate.net

Computational tools can predict these properties based solely on the molecular structure. For this compound hydrochloride, the predicted XlogP value is 1.6. uni.lu This value suggests a degree of lipophilicity that can influence its absorption and distribution. Models for predicting such properties often consider parameters like molecular weight, the number of rotatable bonds, and polar surface area. researchgate.netjapsonline.com These in silico predictions are vital in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with favorable physicochemical profiles. researchgate.net

Data Tables

Table 1: Predicted Physicochemical Properties for Isoquinoline Acetic Acid Derivatives Note: Data is sourced from public databases and may be for related isomers or salts as specified.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| This compound hydrochloride | C₁₁H₁₀ClNO₂ | 223.66 | 1.6 uni.lu |

| 2-(isoquinolin-6-yl)acetic acid | C₁₁H₉NO₂ | 187.19 | 1.6 nih.gov |

| 2-(quinolin-8-yloxy)acetic acid | C₁₁H₉NO₃ | 203.19 | 1.4 nih.gov |

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies focused on the molecular interaction and binding motif analysis of this compound.

Therefore, the requested article section "4.5. Molecular Interaction Studies and Binding Motif Analysis (when relevant to synthetic utility or scaffold recognition)" cannot be generated at this time due to the absence of relevant research findings and data for this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

2-(Isoquinolin-8-YL)acetic acid as a Privileged Scaffold for Molecular Construction

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. researchgate.net The isoquinoline (B145761) ring system is a prime example of such a scaffold, frequently appearing in natural alkaloids and synthetic drugs. bartleby.com This inherent bioactivity makes its derivatives, like this compound, highly valuable starting points in drug discovery and molecular engineering.

The isoquinoline nucleus is a versatile precursor for constructing more elaborate heterocyclic systems. numberanalytics.com The presence of the nitrogen atom and the fused aromatic rings provides multiple sites for chemical modification and annulation reactions. This compound serves as an exemplary starting material, where both the isoquinoline core and the acetic acid group can participate in cyclization and condensation reactions.

Researchers have utilized amino acids and their derivatives as starting points for synthesizing fused heterocyclic systems, such as triazino- and triazepino-quinazolinones, demonstrating a clear pathway from simple building blocks to complex polycyclic structures. researchgate.net Similarly, the acetic acid moiety of this compound can be converted into various functional groups (e.g., amides, esters, hydrazides) which can then be used to build new rings onto the isoquinoline framework. For instance, hydrazides derived from similar acetic acid precursors have been used to create thiazolidine (B150603) and other complex heterocyclic derivatives. bibliotekanauki.pl The combination of two or more heterocyclic rings is a known strategy to enhance biological activity, making this synthetic utility particularly relevant. mdpi.com

In modern drug discovery, the rapid generation of small-molecule libraries with high structural diversity is crucial for identifying new therapeutic leads. acs.org this compound is classified as a "Heterocyclic Building Block" and an "Organic Building Block," highlighting its fundamental role in synthetic chemistry. bartleby.com Its structure allows for the systematic creation of a wide array of derivatives.

The molecule can be diversified at several key positions:

The Carboxylic Acid Group : This group can be readily converted into a variety of amides, esters, and other functional groups, allowing for the introduction of diverse side chains.

The Isoquinoline Ring : The aromatic rings can undergo electrophilic substitution reactions, allowing for the addition of substituents that can modulate the electronic properties and steric profile of the molecule.

This versatility enables its use in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. The Ugi four-component reaction (Ugi-4CR), for example, has been used to create libraries of isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide scaffolds, demonstrating the power of using isoquinoline-based building blocks to explore chemical space. acs.orgrsc.org

Retrometabolic drug design is a sophisticated strategy aimed at creating safer and more targeted therapeutic agents by integrating metabolic considerations directly into the design process. wikipedia.org This approach involves two main branches: the design of "soft drugs" and the creation of "chemical delivery systems" (CDS). chemicalbook.com

Soft Drugs : These are active drugs designed to undergo a predictable, one-step metabolic inactivation to a non-toxic substance after achieving their therapeutic effect.

Chemical Delivery Systems (CDS) : These are inactive carrier molecules that are designed to transport a drug to its target site. After reaching the target, the CDS undergoes a multi-step, enzyme-mediated conversion to release the active drug, followed by the elimination of the carrier moiety as a non-toxic byproduct. researchgate.net

The structure of this compound is well-suited for these design principles. The acetic acid portion can be considered an "inactive metabolite," a key feature in the design of soft drugs where the active part of the molecule is attached to this group. wikipedia.org In a CDS approach, the isoquinoline nucleus could be modified to form a carrier that targets a specific tissue (e.g., the brain), while the active drug is attached via the acetic acid linker, to be released upon enzymatic cleavage at the target site.

| Design Approach | Core Principle | Potential Role of this compound |

| Soft Drug Design | Active drug is metabolized in one predictable step to an inactive, non-toxic form. | The acetic acid moiety can serve as the pre-designed inactive metabolite. |

| Chemical Delivery System (CDS) | An inactive carrier transports the drug, releasing it at the target site via enzymatic reactions. chemicalbook.comresearchgate.net | The isoquinoline core acts as the carrier, with the drug attached via the acetic acid linker for later release. |

Rational drug design relies on understanding the three-dimensional structure and function of biological targets to create specific and potent drugs. acs.org Within this framework, the use of "privileged scaffolds" is a powerful strategy. These scaffolds, like the quinoline (B57606) and isoquinoline systems, are recognized for their ability to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netamerigoscientific.com Their frequent appearance in bioactive natural products and approved drugs validates their utility. tandfonline.com

The isoquinoline scaffold is a key component in numerous approved and investigational drugs, particularly in oncology where they function as kinase and topoisomerase inhibitors. The utility of this compound in rational drug design stems from this privileged nature. The isoquinoline core provides a well-understood and "druggable" framework for interacting with protein targets, while the acetic acid side chain offers a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties. By using computational methods like molecular docking, chemists can model how derivatives of this compound might bind to a specific target, guiding the synthesis of more effective compounds. bartleby.com

Contributions to Advanced Materials and Organic Electronics Research

Beyond pharmaceuticals, the unique electronic and optical properties of the isoquinoline ring system make it a valuable component in the development of advanced functional materials. bibliotekanauki.pl

The incorporation of specific organic molecules into polymer chains is a key strategy for creating materials with tailored properties. Isoquinoline derivatives have been explored for their potential in developing conductive materials, optical materials, and chemical sensors.

A novel polymerization method has been developed for the synthesis of multi-substituted poly(isoquinoline)s. researchgate.net This process, which uses internal diynes and O-acyloxime derivatives, produces polymers with high molecular weights in nearly quantitative yields, with acetic acid as the only byproduct. These poly(isoquinoline)s exhibit several desirable properties for materials science:

High Refractive Index : Thin films of these polymers show high refractive indices (ranging from 1.571 to 1.832), making them potentially useful in optical applications. researchgate.net

Fluorescence : Polymers incorporating fluorescent units like tetraphenylethene are highly emissive and can be used to create photopatterns upon UV irradiation. researchgate.net

Chemosensing : These fluorescent polymers can also act as sensitive chemosensors for detecting specific molecules, such as nitro-aromatic explosives. researchgate.net

Furthermore, methacrylic monomers containing quinoline fragments have been synthesized and polymerized to create materials with specific photochemical properties, such as photo-induced trans-cis-isomerization upon UV illumination. This demonstrates that incorporating the isoquinoline scaffold, as could be achieved starting from this compound, is a viable strategy for producing photoactive and optically functional polymers.

Development of Advanced Materials for Sensors and Light-Emitting Devices

The potential utility of this compound in sensors and light-emitting devices can be inferred from the general behavior of related isoquinoline and quinoline compounds. The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, making it a candidate for use in fluorescent chemosensors. The principle of such sensors often relies on the modulation of the fluorophore's emission upon binding to a target analyte. This can occur through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

In the context of light-emitting devices, particularly organic light-emitting diodes (OLEDs), isoquinoline derivatives can be employed as ligands in metal complexes that act as emitters, or as host materials in the emissive layer. The carboxylic acid group in this compound could serve as an anchoring group for surface modification or as a reactive site for further functionalization to tune the electronic and photophysical properties of the final material.

Despite these potential applications, the absence of specific research data, including detailed synthesis protocols for functional materials derived from this compound, as well as comprehensive photophysical characterization and device performance metrics, prevents a more detailed and authoritative discussion. The scientific community has explored other isoquinoline derivatives more thoroughly for these purposes. Therefore, any detailed account of its role in advanced materials would be largely speculative and not based on the rigorous, data-driven findings required for a scientific article of this nature.

Further research and publication of studies specifically investigating this compound are necessary to elucidate its precise capabilities and advantages in the fields of sensor technology and light-emitting materials. Without such dedicated studies, a comprehensive and scientifically accurate portrayal of its applications remains elusive.

Future Research Directions and Unexplored Avenues for 2 Isoquinolin 8 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch methods. nih.govwikipedia.org While effective, these methods often require harsh conditions or specialized starting materials. nih.gov Future research should focus on developing more efficient, versatile, and sustainable routes to 2-(Isoquinolin-8-YL)acetic acid and its analogues.

Modern synthetic organic chemistry offers a plethora of advanced techniques that could be applied. Transition-metal-catalyzed reactions, employing catalysts based on palladium, rhodium, copper, or ruthenium, have emerged as powerful tools for constructing the isoquinoline skeleton through C-H activation and annulation strategies. nih.govorganic-chemistry.org These methods often exhibit high chemo- and regioselectivity. For instance, Ru(II)-catalyzed C-H functionalization of primary benzylamines and Rh(III)-catalyzed C-H activation of in situ generated oximes represent innovative approaches. organic-chemistry.org Furthermore, developing catalyst-free protocols is a key goal for green chemistry. nih.gov Strategies that utilize renewable solvents, operate at lower temperatures, and exhibit high atom economy would significantly enhance the sustainability of synthesizing this class of compounds. nih.gov An alternate strategy could involve the synthesis and subsequent functionalization of an isoquinolin-1(2H)-one intermediate, which has been shown to be a practical and efficient route for creating substituted isoquinoline libraries. acs.org

| Methodology | Description | Advantages | Potential for Sustainability |

| Classical Methods (e.g., Bischler-Napieralski, Pictet-Spengler) | Involve cyclodehydration of acylated β-phenylethylamines or acid-catalyzed cyclization of imines formed from arylethanamines and aldehydes. wikipedia.orgpharmaguideline.com | Well-established and reliable for specific substrates. | Often require harsh reagents (e.g., P₂O₅), high temperatures, and can generate significant waste. nih.govpharmaguideline.com |

| Transition-Metal Catalysis (e.g., Pd, Rh, Cu, Ru) | Utilizes metal catalysts to facilitate C-H activation, annulation, and cross-coupling reactions to form the isoquinoline ring system. nih.govorganic-chemistry.org | High efficiency, broad substrate scope, and excellent regioselectivity. organic-chemistry.org | Can reduce the number of synthetic steps (atom economy), but catalyst toxicity and removal can be concerns. |

| Catalyst-Free Reactions | Methods designed to proceed without a metal or organocatalyst, often driven by thermal or photochemical energy, or using hypervalent iodine reagents. nih.gov | Avoids catalyst cost and contamination; simplifies purification. nih.gov | High potential, especially when using renewable solvents and operating at ambient temperatures. nih.gov |

| Visible-Light Photocatalysis | Uses light energy to promote reactions, such as the synthesis of isoquinolines from isocyanides and acyl peroxides. organic-chemistry.org | Mild reaction conditions, energy-efficient, and offers unique reactivity pathways. | Considered a green chemistry approach due to its use of light as a traceless reagent. rsc.org |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Thorough characterization is essential to confirm the structure and purity of this compound. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis are fundamental, future work should incorporate more advanced techniques for unambiguous structural elucidation and precise purity assessment. mdpi.comacs.org

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For definitive three-dimensional structure determination, single-crystal X-ray diffraction analysis is the gold standard and should be pursued. acs.orgacs.org This technique provides precise information on bond lengths, bond angles, and crystal packing, which can be invaluable for understanding the molecule's physical properties and potential intermolecular interactions. Computational predictions of collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be compared with experimental values from ion mobility-mass spectrometry for an additional layer of structural confirmation. uni.lu

| Parameter | Technique/Method | Predicted Value | Significance |

| Monoisotopic Mass | Mass Spectrometry | 187.06332 Da | Provides the exact mass of the most abundant isotope combination, crucial for high-resolution mass spectrometry identification. uni.lu |

| Molecular Formula | - | C₁₁H₉NO₂ | Confirmed by elemental analysis and HRMS. uni.lu |

| Predicted CCS for [M+H]⁺ | CCSbase Prediction | 137.4 Ų | A predicted physicochemical property that can be verified by ion mobility-mass spectrometry to aid in structural confirmation. uni.lu |

| Predicted CCS for [M+Na]⁺ | CCSbase Prediction | 145.9 Ų | Provides data for an alternative adduct ion, increasing confidence in identification. uni.lu |

| Predicted CCS for [M-H]⁻ | CCSbase Prediction | 139.4 Ų | Characterizes the deprotonated molecule, relevant for analysis in negative ion mode. uni.lu |

| Crystal Structure | X-ray Diffraction | Not available | Future goal: Would provide definitive 3D structural data, including bond angles and intermolecular interactions. acs.org |

Expansion of Computational Modeling Applications for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. rsc.org For this compound, expanding the use of computational modeling represents a significant avenue for future exploration. Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be employed to gain deep insights into the molecule's electronic structure, stability, and reactivity. nih.govnih.gov

These computational methods can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. uop.edu.pksemanticscholar.org For example, modeling can help optimize reaction conditions for novel C-H functionalization or cross-coupling reactions by predicting transition state energies and reaction pathways. acs.org Furthermore, computational tools can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which aids in the characterization of newly synthesized compounds. acs.org Such predictive power can reduce the number of experiments required, saving time and resources, and contributing to a more sustainable research workflow. rsc.org

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. nih.gov | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, reaction barriers, and thermodynamic stability. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and donor-acceptor (bonding) interactions within the molecule. nih.gov | Atomic charges, bond orders, and the nature of intramolecular interactions. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. acs.org | UV-Vis absorption wavelengths (λₘₐₓ) and photoluminescent properties, guiding applications in materials science. |

| Molecular Dynamics (MD) Simulation | Simulation of the molecule's movement over time to understand conformational flexibility and interactions with a solvent or a biological target. | Conformational preferences, solvent effects, and binding free energies. |

Exploration of Emerging Scaffold Applications in Diverse Chemical Sciences

The true potential of this compound lies in the unexplored applications of its unique structure. The isoquinoline core is a well-established pharmacophore with a wide range of biological activities. nih.govbenthamdirect.com However, emerging applications for isoquinoline derivatives are rapidly expanding into materials science and catalysis. numberanalytics.comamerigoscientific.com

The presence of the carboxylic acid group on the this compound scaffold provides a versatile chemical handle for further modification. This allows for its incorporation into larger, more complex systems. For instance, it could be used as a building block for:

Optoelectronic Materials: Isoquinoline-based materials have shown promise as emitters in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com The acetic acid group could be used to attach the molecule to polymer backbones or other functional units to tune its photophysical properties. acs.org

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a ligand to coordinate with metal ions, forming porous MOFs with potential applications in gas storage or catalysis. amerigoscientific.com

Fluorescent Sensors: The inherent fluorescence of some isoquinoline systems could be modulated by the binding of specific analytes to the carboxylic acid group, creating a platform for chemical sensors. nih.govmdpi.com

Corrosion Inhibitors: Isoquinoline derivatives have been investigated as effective corrosion inhibitors for metals, an application that could be explored for this compound. acs.org

By exploring these avenues, research can move beyond the traditional focus on medicinal chemistry and establish this compound as a valuable scaffold in diverse areas of chemical science.

| Application Area | Description | Role of this compound |

| Materials Science (Optoelectronics) | Use as components in materials for devices like OLEDs, leveraging their photoluminescent properties. numberanalytics.comamerigoscientific.com | The isoquinoline core acts as a chromophore, while the acetic acid group allows for covalent attachment into polymers or onto surfaces. |

| Materials Science (MOFs) | Use as organic linkers (ligands) to construct porous, crystalline materials with high surface areas. amerigoscientific.com | The carboxylate can coordinate with metal centers to form the framework structure. |

| Chemical Sensing | Development of molecules that exhibit a change in a measurable property (e.g., fluorescence) upon binding to a target analyte. nih.gov | The isoquinoline could serve as a fluorophore, with the acetic acid acting as a binding site for specific ions or molecules. |

| Catalysis | The scaffold can be part of a larger ligand system that coordinates to a metal, influencing its catalytic activity. | The nitrogen atom and the carboxylic acid group could act as a bidentate ligand for a catalytically active metal center. |

Q & A

What are the standard synthetic routes for preparing 2-(isoquinolin-8-yl)acetic acid, and what are their key challenges?

Level : Basic

Answer :

The compound is typically synthesized via regioselective bromination of a precursor (e.g., 4-methoxyphenylacetic acid) in acetic acid, followed by functional group modifications . Key challenges include controlling reaction byproducts and ensuring regioselectivity. For example, bromine addition must be carefully titrated to avoid over-bromination, and purification often requires recrystallization from hot water to achieve high yields (~84%) . Reaction monitoring via NMR can confirm intermediate formation and regiochemistry .

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Level : Advanced

Answer :

Optimization involves adjusting solvent polarity, temperature, and catalyst systems. For instance, using mild acidic conditions (acetic acid) with slow bromine addition reduces side reactions like di-bromination . Catalytic methods (e.g., iridium/iodide systems) may improve selectivity for complex derivatives . Statistical design of experiments (DoE) can identify critical parameters, such as stoichiometry and reaction time, to maximize yield and purity .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Level : Basic

Answer :

NMR : H and C NMR confirm substituent positions and electronic effects (e.g., deshielding of protons near electron-withdrawing groups) .

X-ray diffraction : Single-crystal analysis resolves molecular geometry, including bond angles (e.g., C–C–C angles ~118–121°) and hydrogen-bonding motifs (e.g., R(8) dimeric structures) .

Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How does SHELX software enhance the refinement of crystallographic data for this compound?

Level : Advanced

Answer :

SHELXL refines hydrogen atom positions using riding models and optimizes thermal displacement parameters (U) based on parent atoms . For example, methyl group H-atoms are assigned U(H) = 1.5U(C) to account for motion . SHELXE can resolve twinning or pseudo-symmetry in crystals, critical for accurate space group determination .

What role does this compound play in natural product synthesis?

Level : Advanced

Answer :

The compound serves as a precursor in synthesizing bioactive molecules like Combretastatin A-4 and vancomycin analogs. Its isoquinoline moiety enables π-stacking interactions in enzyme binding sites, while the acetic acid group facilitates conjugation via Perkin condensation . For example, coupling with aryl halides under Suzuki-Miyaura conditions generates biaryl intermediates for anticancer agents .

How can electronic effects of substituents influence the reactivity of this compound?

Level : Advanced

Answer :

Electron-withdrawing groups (e.g., Br) at the 3-position increase the acidity of the acetic acid proton (pK ~2.5–3.0), enhancing nucleophilic substitution reactivity. Conversely, electron-donating groups (e.g., OCH) reduce electrophilicity at the isoquinoline ring, directing reactions to specific positions . DFT calculations can map electrostatic potential surfaces to predict regioselectivity .

What methodologies are used to assess the purity of this compound in academic research?

Level : Basic

Answer :

HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at <0.1% levels .

Melting point analysis : Sharp melting points (e.g., 160–162°C) indicate high crystallinity and purity .

Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

How do hydrogen-bonding networks in this compound crystals affect its physicochemical properties?

Level : Advanced

Answer :

The compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds (length ~2.65 Å), creating a robust R(8) motif. These interactions increase melting points and reduce solubility in apolar solvents. Crystal packing analysis (e.g., Mercury software) reveals how H-bonding dictates lattice stability and polymorph formation .

What strategies resolve contradictions in structural data between computational models and experimental results?

Level : Advanced

Answer :

X-ray vs. DFT : Discrepancies in bond angles (e.g., computed vs. observed C–C–Br angles) are reconciled by accounting for crystal packing forces in DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.